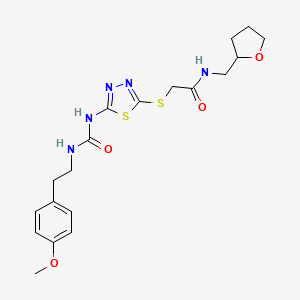
2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H25N5O4S2 and its molecular weight is 451.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are a class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial , antitumor , anti-inflammatory , and anticonvulsant properties. The incorporation of various substituents can significantly enhance their pharmacological profiles. The specific compound features a complex structure that combines the thiadiazole ring with urea and tetrahydrofuran moieties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Compounds containing the thiadiazole ring have been shown to inhibit various kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Studies have indicated that related thiadiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : Some thiadiazole derivatives have demonstrated anticonvulsant properties through modulation of neurotransmitter systems and ion channels .
Case Studies and Research Findings
Several studies have explored the biological activity of thiadiazole derivatives similar to the compound :
- Antitumor Activity : In vitro studies have shown that certain 1,3,4-thiadiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value lower than that of standard chemotherapy agents like cisplatin .
- Antimicrobial Efficacy : A series of synthesized thiadiazole derivatives were tested against multiple microbial strains. One study reported that a derivative showed over 50% inhibition against specific bacterial strains at concentrations as low as 100 μg/mL .
- Neuropharmacology : The anticonvulsant activity was evaluated using maximal electroshock seizure (MES) models. Compounds similar to the one discussed showed significant protective effects at varying dosages without exhibiting neurotoxicity .
Data Table
特性
IUPAC Name |
2-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S2/c1-27-14-6-4-13(5-7-14)8-9-20-17(26)22-18-23-24-19(30-18)29-12-16(25)21-11-15-3-2-10-28-15/h4-7,15H,2-3,8-12H2,1H3,(H,21,25)(H2,20,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEAXLCKPYOBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














